2-Oxo-2-phenylethyl 3,5-dinitrobenzoate
Description
2-Oxo-2-phenylethyl 3,5-dinitrobenzoate is an ester derivative of 3,5-dinitrobenzoic acid, characterized by a phenyl ketone (2-oxo-2-phenylethyl) group attached via an ester linkage. This structural feature is critical in applications such as chromatography, where nitrobenzoate derivatives are employed for chiral resolution due to their strong dipole interactions and π-π stacking capabilities .
Properties
Molecular Formula |
C15H10N2O7 |
|---|---|
Molecular Weight |
330.25 g/mol |
IUPAC Name |
phenacyl 3,5-dinitrobenzoate |
InChI |
InChI=1S/C15H10N2O7/c18-14(10-4-2-1-3-5-10)9-24-15(19)11-6-12(16(20)21)8-13(7-11)17(22)23/h1-8H,9H2 |
InChI Key |
GNRJHGRESCWDFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-phenylethyl 3,5-dinitrobenzoate typically involves the esterification of 3,5-dinitrobenzoic acid with 2-Oxo-2-phenylethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to form the corresponding acyl chloride, which then reacts with the alcohol to form the ester .
Industrial Production Methods
In an industrial setting, the synthesis may be optimized using microwave-assisted techniques and ionic liquids to enhance reaction rates and yields while adhering to green chemistry principles . This method reduces the production of hazardous by-products and improves the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-phenylethyl 3,5-dinitrobenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The nitro groups can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Hydrolysis: The ester bond can be hydrolyzed to yield 3,5-dinitrobenzoic acid and 2-Oxo-2-phenylethanol.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines and thiols.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used.
Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid (HCl) or sodium hydroxide (NaOH) being typical reagents.
Major Products Formed
Nucleophilic substitution: Substituted benzoates.
Reduction: Amino derivatives.
Hydrolysis: 3,5-dinitrobenzoic acid and 2-Oxo-2-phenylethanol.
Scientific Research Applications
2-Oxo-2-phenylethyl 3,5-dinitrobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structural properties make it useful in the development of new materials with specific optical and electronic characteristics.
Biological Studies: Its derivatives have been studied for their potential antifungal and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-Oxo-2-phenylethyl 3,5-dinitrobenzoate involves its interaction with biological membranes and enzymes. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects . The ester bond can also be hydrolyzed, releasing active components that further contribute to its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-oxo-2-phenylethyl 3,5-dinitrobenzoate with structurally related esters, highlighting substituent effects on physical and chemical properties:
Key Observations:
- Substituent Effects: The 2-oxo-2-phenylethyl group introduces aromaticity and ketone functionality, likely increasing melting point and rigidity compared to ethyl or methyl analogs.
- Polarity: All 3,5-dinitrobenzoate derivatives exhibit high polarity due to nitro groups, with solute retention in chromatography following the order: 3,5-dinitrobenzoate > 4-nitrobenzoate > benzoate .
- Hydrogen Bonding: The nitro groups act as hydrogen-bond acceptors, facilitating molecular recognition and crystal packing, as seen in Etter’s graph set analysis of hydrogen-bonding patterns .
Thermal and Solubility Properties
- Ethyl 3,5-Dinitrobenzoate: Melting point 94–95°C; density 1.295 g/cm³; soluble in polar aprotic solvents (e.g., DMSO, acetone) .
- Methyl 3,5-Dinitrobenzoate: Used in organic synthesis with similar solubility profiles to ethyl derivatives .
- Inferred Properties for Target Compound: The 2-oxo-2-phenylethyl group likely reduces solubility in water but increases compatibility with aromatic solvents. Melting point is expected to exceed 100°C due to aromatic stacking.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
